Xanthine Oxidase Inhibition: Comparative Potency of the 6,7-Dimethyl-Quinolinone Scaffold
While direct quantitative data for CAS 851403-30-0 against xanthine oxidase (XO) is not publicly available, class-level inference from structurally related xanthene-appended heterocycles provides context. Patent US11021454B2 exemplifies that aryl benzofuran amidated derivatives with xanthene-like motifs achieve sub-micromolar XO inhibition (e.g., Compound 6e: Ki = 3.43 μM) [1]. Moreover, a distinct xanthene carboxamide (CHEMBL4777821) achieves IC50 = 63 nM on bovine XO [2]. These data establish that the xanthene carboxamide chemotype is XO-competent, but the precise potency of the 6,7-dimethyl-quinolinone hybrid remains to be empirically determined. Without head-to-head data, substitution of 851403-30-0 for a known XO inhibitor of differing scaffold (e.g., febuxostat, IC50 ≈ 1 nM) is unsupported [3].
| Evidence Dimension | Xanthine oxidase inhibitory potency (IC50/Ki) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Febuxostat: IC50 ≈ 1 nM (human XO) [3]; Xanthene carboxamide CHEMBL4777821: IC50 = 63 nM (bovine XO) [2] |
| Quantified Difference | Indeterminate; comparator potency range 1–63 nM vs. unknown for 851403-30-0 |
| Conditions | Assay conditions vary: febuxostat—human enzyme, fluorescence-based; CHEMBL4777821—bovine enzyme, xanthine substrate, 3 min incubation |
Why This Matters
Procurement for XO inhibition studies without empirical IC50 data introduces risk; the compound's activity may fall anywhere within the wide potency range of xanthene carboxamides, and false equivalence to potent clinical inhibitors like febuxostat is a critical pitfall.
- [1] US Patent US11021454B2. Type of aryl benzofuran amidated derivative and medical use thereof. Compound 6e, Ki = 3.43 μM. Available at: https://patents.google.com/patent/US11021454B2/en (accessed 2026-04-29). View Source
- [2] BindingDB. BDBM50550767 (CHEMBL4777821): IC50 = 63 nM, bovine xanthine oxidase. Available at: http://bdb8.ucsd.edu (accessed 2026-04-29). View Source
- [3] Takano, Y. et al. (2005). Febuxostat: a novel, non-purine, selective inhibitor of xanthine oxidase. Life Sciences, 76(16), 1835-1847. IC50 ≈ 1 nM for human XO. View Source
